Tert-butyl 6-chloro-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 6-chloro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are commonly used in medicinal chemistry. The tert-butyl group and the chloro substituent on the indazole ring enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzonitrile with tert-butyl hydrazinecarboxylate in the presence of a base, followed by cyclization to form the indazole ring . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 6-amino-1H-indazole-1-carboxylate .
Scientific Research Applications
Tert-butyl 6-chloro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The chloro and tert-butyl groups can enhance binding affinity and selectivity, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-1H-indazole-1-carboxylate
- Tert-butyl 6-hydroxy-1H-indazole-1-carboxylate
- Tert-butyl 6-methyl-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 6-chloro-1H-indazole-1-carboxylate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate in chemical synthesis .
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
tert-butyl 6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 |
InChI Key |
MUTVEMVZHCZUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Cl)C=N1 |
Origin of Product |
United States |
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